molecular formula C13H22ClNO2 B13737906 Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride CAS No. 13078-70-1

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride

Cat. No.: B13737906
CAS No.: 13078-70-1
M. Wt: 259.77 g/mol
InChI Key: SLANUBHZICPYRW-UHFFFAOYSA-M
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Description

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is a quaternary ammonium compound with the molecular formula C13H22NO2Cl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a 2,5-dimethoxyphenethyl moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride typically involves the quaternization of (2,5-dimethoxyphenethyl)amine with methyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or halides can replace the chloride ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Hydroxide or halide substituted products.

Scientific Research Applications

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is primarily based on its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Betaine
  • Bethanechol
  • Carnitine and its derivatives
  • Choline and its derivatives
  • Methacholine
  • Muscarine
  • Trimethylglycine

Uniqueness

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride stands out due to its specific structural features, which confer unique properties such as enhanced membrane interaction and antimicrobial activity. Compared to other quaternary ammonium compounds, it offers a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13078-70-1

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)ethyl-trimethylazanium;chloride

InChI

InChI=1S/C13H22NO2.ClH/c1-14(2,3)9-8-11-10-12(15-4)6-7-13(11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1

InChI Key

SLANUBHZICPYRW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC1=C(C=CC(=C1)OC)OC.[Cl-]

Origin of Product

United States

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